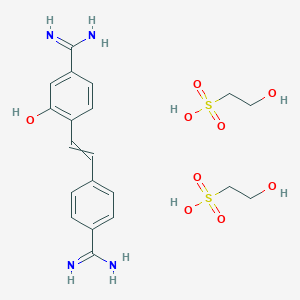
Hydroxystilbamidine Isethionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Hydroxystilbamide can be synthesized through several synthetic routes. One common method involves the reaction of 4,4’-diamidinostilbene with hydroxylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is limited .
化学反应分析
Hydroxystilbamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Hydroxystilbamide can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Antifungal and Antiparasitic Activity
Hydroxystilbamidine isethionate is primarily utilized in the treatment of nonprogressive blastomycosis, a fungal infection caused by Blastomyces dermatitidis. It has shown efficacy in treating both cutaneous and systemic forms of this disease, particularly in pediatric patients, with fewer side effects compared to traditional therapies like amphotericin B .
Additionally, HSB exhibits antitrypanosomal and antimalarial properties, making it a candidate for treating infections caused by Trypanosoma species and malaria parasites. Its mechanism involves binding to kinetoplastic DNA, inhibiting cell division and reproduction .
Immunosuppressive Effects
The compound also demonstrates immunosuppressive characteristics, which could be beneficial in certain clinical scenarios where modulation of the immune response is required .
Histochemical Staining
HSB is employed as a histochemical stain in pathology for the selective visualization of nucleic acids and mucosubstances in tissue samples. It produces metachromatic fluorescence, allowing for clear differentiation between cellular components without the need for counterstaining . This property is particularly useful in neuroanatomy as a tracer for neuronal pathways, enhancing the visualization of cellular structures under UV light .
Efficacy against Fungal Infections
A study tested the effectiveness of 2-hydroxystilbamidine against various pathogenic fungi, focusing on dermatophytes resistant to conventional treatments. The results indicated that while HSB showed promise, further research was necessary to assess its systemic application for superficial fungal infections .
Fluorescence in Pathology
Research demonstrated that HSB could produce distinct nuclear fluorescence patterns when used as a fluorochrome in paraffin sections. This method improved the visualization of specific tissue components and facilitated better diagnostic accuracy in pathological examinations .
Comparative Summary Table
| Application Area | Specific Use | Mechanism of Action | Key Findings |
|---|---|---|---|
| Antifungal Treatment | Blastomycosis treatment | Binds to DNA, inhibits cell division | Effective with fewer side effects than amphotericin B |
| Antiparasitic Treatment | Trypanosomiasis and malaria | Selective binding to kinetoplastic DNA | Inhibits reproduction in parasitic organisms |
| Diagnostic Staining | Histochemical stain for nucleic acids | Metachromatic fluorescence | Enhances visualization without counterstaining |
| Immunosuppressive | Modulation of immune response | Unknown mechanism | Potential use in specific clinical scenarios |
作用机制
Hydroxystilbamide exerts its effects by binding to extracellular DNA and lysosomes. In Trypanosomes, it selectively binds to kinetoplastic DNA, inhibiting cell division and reproduction . In yeast, it binds to extranuclear DNA, causing numerous mutations . This binding disrupts the replication process and leads to the accumulation of lysosome-like bodies and secretion granules in trypanosomal organisms .
相似化合物的比较
Hydroxystilbamide is similar to other diamidine compounds such as pentamidine, propamidine, and stilbamidine . it is unique in its lower toxicity and strong activity against a wide range of pathogens . The following are some similar compounds:
Pentamidine: Used primarily for the treatment of Pneumocystis pneumonia.
Propamidine: Known for its use in treating Acanthamoeba keratitis.
Stilbamidine: Used in the treatment of leishmaniasis and other protozoal infections.
Hydroxystilbamide stands out due to its broad-spectrum activity and lower toxicity compared to these similar compounds .
属性
CAS 编号 |
533-22-2 |
|---|---|
分子式 |
C₂₀H₂₈N₄O₉S₂ |
分子量 |
532.6 g/mol |
IUPAC 名称 |
4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6) |
InChI 键 |
XVTQTNAKZYLTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
规范 SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |
Key on ui other cas no. |
533-22-2 |
同义词 |
2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-diguanylstilbene Diisethionate; 2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate); 2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate; 2-Hydroxystilbami |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















